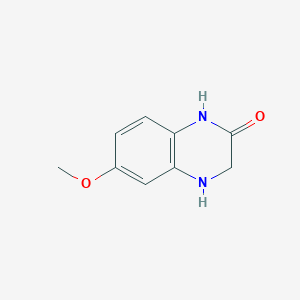

6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-4,10H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYBMYCNIBSZJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 6 Methoxy 3,4 Dihydroquinoxalin 2 1h One

Established and Novel Synthetic Pathways for the 3,4-Dihydroquinoxalin-2(1H)-one Core

The fundamental structure of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is the 3,4-dihydroquinoxalin-2(1H)-one core. Its synthesis is often achieved through the cyclocondensation of an appropriately substituted o-phenylenediamine with a two-carbon synthon. For the target compound, this typically involves the reaction of 4-methoxy-1,2-phenylenediamine with reagents like chloroacetic acid or α-keto acids. researchgate.netnih.gov

Multicomponent Reactions and Cyclization Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step. nih.gov While specific MCRs for the direct synthesis of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one are not extensively detailed in the literature, the principles of MCRs are applied to the functionalization of the pre-formed quinoxalinone ring. nih.govnih.gov

Cyclization reactions are a more common and direct approach. A prevalent method involves the reaction of o-phenylenediamines with α-ketoesters or similar compounds. The regioselectivity of this cyclocondensation is a critical factor when using unsymmetrically substituted o-phenylenediamines like 4-methoxy-1,2-phenylenediamine. The reaction conditions can be tuned to favor the formation of the desired 6-methoxy isomer over the 7-methoxy alternative. For instance, the cyclocondensation of monosubstituted o-phenylenediamines with aroylpyruvates can be controlled to achieve high regioselectivity by using additives such as p-toluenesulfonic acid (p-TsOH) or a combination of hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC). nih.govmdpi.comscielo.br

Another important cyclization strategy is the Michael addition/cyclization cascade, which has been used to synthesize 3-substituted quinoxalin-2-ones. nih.gov Radical cyclizations, such as the 6-exo-trig cyclization of α-halo-ortho-alkenyl anilides, provide another pathway to the dihydroquinolin-2-one core, which is structurally related to the dihydroquinoxalinone system. rsc.org

Table 1: Multicomponent and Cyclization Reactions for Dihydroquinoxalinone Synthesis

| Reaction Type | Reactants | Catalyst/Reagents | Conditions | Product | Yield (%) | Reference |

| Cyclocondensation | 4-methoxy-o-phenylenediamine, p-chlorobenzoylpyruvic acid | HOBt/DIC | DMF, rt, 3 days | 3-(4-chlorobenzoyl)methylene-6-methoxy-3,4-dihydroquinoxalin-2(1H)-one | 95 | mdpi.comscielo.br |

| Cyclocondensation | 4-methoxy-o-phenylenediamine, ethyl p-chlorobenzoylpyruvate | p-TsOH | DMF, rt, 3 days | 3-(4-chlorobenzoyl)methylene-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one | 91 | mdpi.comscielo.br |

| Cyclocondensation | o-phenylenediamine, chloroacetic acid | aq. NH3, H2O | Reflux, 1h | 3,4-dihydroquinoxalin-2(1H)-one | 83 | researchgate.net |

Photoredox and Catalytic Synthetic Strategies

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds under mild conditions. nih.govnih.govnih.gov This strategy often involves the generation of radical intermediates that can undergo a variety of transformations. For the 3,4-dihydroquinoxalin-2-one scaffold, photoredox catalysis has been successfully employed for C-H functionalization at the C3 position. nih.govnih.gov For example, the direct arylation of quinoxalin-2(1H)-ones has been achieved using diaryliodonium salts in the presence of a ruthenium-based photocatalyst under blue LED irradiation. nih.gov

Organophotoredox catalysis provides a metal-free alternative. An example is the 1,6-radical addition of 3,4-dihydroquinoxalin-2-ones to para-quinone methides, catalyzed by Fukuzumi's photocatalyst under visible light, to produce functionalized phenols. nih.govnih.govsapub.org This method demonstrates the potential for late-stage functionalization of complex molecules bearing the dihydroquinoxalinone moiety. nih.govnih.gov

Table 2: Photoredox and Catalytic Reactions in Dihydroquinoxalinone Synthesis

| Reaction Type | Substrate | Reagents/Catalyst | Conditions | Product | Yield (%) | Reference |

| 1,6-Radical Addition | 4-benzyl-3,4-dihydroquinoxalin-2(1H)-one | p-quinone methide, [Mes-Acr-Me][BF4] | DCM, 455 nm LED, 6-16h | Phenol-substituted dihydroquinoxalinone | up to 99 | nih.govnih.gov |

| C-H Arylation | Quinoxalin-2(1H)-one | Diaryliodonium triflate, Ru(bpy)3Cl2·6H2O | MeCN, blue LED (467 nm) | 3-arylquinoxalin-2(1H)-one | - | nih.gov |

| C-H Acylation | N-methyl-3-phenylquinoxalin-2(1H)-one | α-oxo-2-phenylacetic acid, Pd(OAc)2, Fluorescein | H2O, 24W blue LEDs, rt, 15h | Acylated N-methyl-3-phenylquinoxalin-2(1H)-one | up to 92 | acs.org |

Regiospecific Introduction of Methoxy (B1213986) Group and Other Substituents onto the Dihydroquinoxalinone Scaffold

The synthesis of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one relies on the regioselective introduction of the methoxy group onto the benzene (B151609) ring of the dihydroquinoxalinone scaffold.

Selective Functionalization and Derivatization at Aromatic and Heterocyclic Rings

The most straightforward approach to ensure the 6-methoxy substitution is to start with a precursor that already contains the methoxy group at the desired position. 4-methoxy-1,2-phenylenediamine is the key starting material for this purpose. researchgate.netnih.gov The regioselectivity of the subsequent cyclization reaction is then the primary challenge to be addressed to avoid the formation of the 7-methoxy isomer. As mentioned previously, the choice of reagents and catalysts can highly influence the regiochemical outcome of the cyclocondensation. nih.govmdpi.comscielo.br

Once the 6-methoxy-3,4-dihydroquinoxalin-2(1H)-one scaffold is formed, further functionalization can be achieved at various positions. The heterocyclic ring is often the site of further derivatization, particularly at the C3 position and the N1 and N4 atoms. For instance, N-alkylation can be readily achieved. researchgate.net C-H functionalization at the C3 position, often facilitated by photoredox or other catalytic methods, allows for the introduction of a wide range of substituents, including alkyl, aryl, and acyl groups. nih.govnih.govacs.orgresearchgate.net

Table 3: Regioselective Functionalization of Dihydroquinoxalinones

| Functionalization Type | Substrate | Reagents/Catalyst | Position of Functionalization | Product | Reference |

| C-H Benzylation | Quinoxalin-2(1H)-one | Methylarenes, DTBP | C3 | 3-benzylquinoxalin-2(1H)-one | researchgate.net |

| C-H Acylation | N-methyl-3-phenylquinoxalin-2(1H)-one | α-oxo-2-phenylacetic acids, Pd(OAc)2/Photoredox | Benzene ring (ortho to C3) | Acylated N-methyl-3-phenylquinoxalin-2(1H)-one | acs.org |

| C-H Difluoromethylation | 1,4-dihydroquinoxalin-2-one | - | C(sp3)-H | 3-difluoromethyl-1,4-dihydroquinoxalin-2-one | researchgate.net |

Stereoselective Synthesis of Chiral Analogues (if applicable)

The synthesis of enantiomerically pure chiral analogues of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Asymmetric hydrogenation of a quinoxalinone precursor is a common strategy to introduce chirality. Rhodium-thiourea catalyzed asymmetric hydrogenation has been shown to be highly effective for producing chiral dihydroquinoxalinones with excellent enantioselectivities (up to 99% ee). nih.gov This method has been successfully applied on a gram scale and in continuous flow systems. nih.gov

Another approach involves the use of chiral auxiliaries or chiral pool starting materials. For example, enantiopure 3-substituted dihydroquinoxalin-2-ones can be generated from chiral α-amino acids. uva.es Radical cyclizations of axially chiral precursors have also been demonstrated to proceed with high fidelity in transferring chirality to the product. rsc.org

Table 4: Stereoselective Synthesis of Chiral Dihydroquinoxalinone Analogues

| Reaction Type | Substrate | Catalyst/Reagent | Chiral Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Quinoxalinone | Rh-thiourea complex | Chiral 3,4-dihydroquinoxalin-2(1H)-one | up to 99% | nih.gov |

| Asymmetric Hydrogenation | 2,3-disubstituted quinoxaline (B1680401) | Ir-complex | Chiral tetrahydroquinoxaline | up to 98% | nih.govrsc.org |

| Intramolecular Cyclization | - | Chiral thiourea | Chiral 3-nitro-4-chromanone | good to excellent | rsc.org |

Optimization of Reaction Conditions and Green Chemistry Considerations in the Synthesis of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one

In line with the principles of green chemistry, modern synthetic approaches aim to minimize waste, avoid hazardous reagents and solvents, and improve energy efficiency. The use of visible-light photoredox catalysis is a prime example of a greener approach, as it often allows reactions to be conducted under mild conditions, sometimes using air as a green oxidant. nih.govnih.govnih.gov Metal-free catalytic systems, such as organocatalysis, also contribute to greener synthesis by avoiding the use of potentially toxic and expensive heavy metals. nih.govnih.govsapub.org

The development of reactions in environmentally benign solvents, such as water or bio-based solvents, or even under solvent-free conditions, is another key aspect of green chemistry. acs.orgscienceopen.com For example, some syntheses of quinoxaline derivatives have been successfully carried out using greener techniques like ultrasonic irradiation or grinding. acs.org The use of recyclable heterogeneous catalysts, such as g-C3N4, further enhances the sustainability of the synthetic process. nih.gov

Table 5: Green Chemistry Approaches in Dihydroquinoxalinone Synthesis

| Green Chemistry Principle | Methodology | Example | Advantage | Reference |

| Use of Renewable Feedstocks/Benign Solvents | Reaction in water | C-H acylation of N-methyl-3-phenylquinoxalin-2(1H)-one | Avoids organic solvents, improves safety | acs.org |

| Catalysis | Heterogeneous photocatalysis with g-C3N4 | C-H hydroxylation of quinoxalin-2(1H)-ones | Recyclable catalyst, mild conditions | nih.gov |

| Energy Efficiency | Visible-light photoredox catalysis | 1,6-radical addition of dihydroquinoxalinones | Mild conditions, use of light as energy source | nih.govnih.govsapub.org |

| Atom Economy | Multicomponent reactions | Functionalization of quinoxalin-2(1H)-ones | High efficiency, reduced waste | nih.govnih.gov |

Solvent Effects and Temperature Optimization

The choice of solvent and reaction temperature are critical parameters that significantly influence the reaction rate, yield, and purity of the product in the synthesis of heterocyclic compounds like 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one. The primary route for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones involves the cyclization of an o-phenylenediamine with a two-carbon electrophile, such as α-haloacetyl halides or α-ketoesters.

While specific studies on solvent and temperature optimization for the synthesis of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one are not readily found, general trends in quinoxalinone synthesis suggest that polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are often employed. These solvents are effective in dissolving the reactants and facilitating the nucleophilic substitution and subsequent cyclization steps.

The reaction temperature is typically optimized to ensure a reasonable reaction rate without promoting the formation of side products. For many related quinoxalinone syntheses, temperatures ranging from room temperature to reflux conditions (typically 80-120 °C) are common. The optimal temperature is a balance between overcoming the activation energy of the reaction and minimizing decomposition or undesired side reactions. Without specific experimental data for the 6-methoxy derivative, a systematic screening of various solvents and temperatures would be necessary to determine the ideal conditions.

A hypothetical optimization study for the synthesis of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one from 4-methoxy-1,2-phenylenediamine and ethyl chloroacetate could be tabulated as follows:

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Ethanol | Reflux | 12 | Data not available |

| 2 | Acetonitrile | Reflux | 8 | Data not available |

| 3 | DMF | 100 | 6 | Data not available |

| 4 | Toluene | Reflux | 24 | Data not available |

This table represents a hypothetical experimental design for optimization, as specific data for this compound is not available in the searched literature.

Catalyst Development for Enhanced Yield and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher yields, improved selectivity, and milder reaction conditions. The synthesis of quinoxalinones can be significantly enhanced through the use of various catalysts.

For the synthesis of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, both acid and base catalysis can be envisioned. An acid catalyst could activate the carbonyl group of the electrophile, making it more susceptible to nucleophilic attack by the diamine. Common acid catalysts include p-toluenesulfonic acid (p-TsOH), acetic acid, and Lewis acids.

Base catalysis is also frequently employed to deprotonate the amine, increasing its nucleophilicity. Inorganic bases like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃), or organic bases such as triethylamine (Et₃N) and pyridine, are often used.

While the literature on catalyst development for the specific synthesis of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is sparse, studies on related quinoxalinone syntheses have explored a range of catalytic systems. For instance, metal-based catalysts, including those of palladium, copper, and iron, have been utilized for related C-N bond-forming reactions. However, their application to the synthesis of this specific compound has not been detailed.

A prospective study on catalyst development for this reaction might include the following entries:

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | None | Ethanol | Reflux | Data not available |

| 2 | Acetic Acid (10 mol%) | Ethanol | Reflux | Data not available |

| 3 | K₂CO₃ (2 equiv.) | DMF | 100 | Data not available |

| 4 | p-TsOH (5 mol%) | Toluene | Reflux | Data not available |

This table illustrates a potential experimental setup for catalyst screening. The lack of specific literature precludes the presentation of actual research findings.

Exploration of Biological Activities and Preclinical Efficacy of 6 Methoxy 3,4 Dihydroquinoxalin 2 1h One Derivatives

In Vitro Biological Target Identification and Validation

The versatility of the 6-methoxy-3,4-dihydroquinoxalin-2(1H)-one core allows for its derivatives to interact with a range of biological targets, leading to diverse pharmacological effects. In vitro studies have been instrumental in identifying and validating these targets, primarily through enzyme inhibition assays, receptor binding studies, and the examination of cellular pathway modulation.

Enzyme Inhibition Studies (e.g., Kinases, Reverse Transcriptase)

Derivatives of the quinoxalinone scaffold have demonstrated significant inhibitory activity against various enzymes, including kinases and reverse transcriptase.

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Certain 3,4-dihydroquinoxalin-2(1H)-one derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal apoptosis and inflammatory responses nih.gov. While specific studies on 6-methoxy derivatives are limited in this context, the core scaffold is a validated starting point for JNK3 inhibitor design nih.gov.

Furthermore, the broader class of quinoxalinone derivatives has shown potential as inhibitors of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV sapub.org. Specific examples include 7-methoxy-2-methylsulfanyl methyl-3-thioxo-3,4-dihydro-2H-quinoxaline-1-carboxylic acid isopropyl ester, highlighting that modifications on the quinoxaline (B1680401) core, including methoxy (B1213986) substitutions, are compatible with anti-reverse transcriptase activity sapub.org.

| Compound Class | Target Enzyme | Activity |

| 3,4-dihydroquinoxalin-2(1H)-one derivatives | c-Jun N-terminal kinase 3 (JNK3) | Potent Inhibition |

| Quinoxalinone derivatives | Reverse Transcriptase | Inhibition |

Receptor Binding Assays (e.g., Colchicine Binding Site on Tubulin, BET Proteins)

Receptor binding assays have revealed that derivatives of the 6-methoxy-3,4-dihydroquinoxalin-2(1H)-one scaffold can interact with important therapeutic targets like tubulin and Bromodomain and Extra-Terminal (BET) proteins.

Tubulin is the protein subunit of microtubules, which are essential for cell division. Molecules that bind to the colchicine site of tubulin disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis, a mechanism exploited in cancer therapy. Notably, a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, which are structurally related to the dihydroquinoxalinone core, have been identified as potent tubulin polymerization inhibitors that target the colchicine binding site researchgate.netnih.govnih.gov. The most active compounds in this class exhibit extremely high cytotoxicity against various human tumor cell lines, with GI50 values in the low nanomolar range researchgate.net. Molecular docking studies have further confirmed the interaction of these compounds at the colchicine binding site of tubulin researchgate.net.

BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their inhibition has emerged as a promising strategy for the treatment of cancer and inflammatory diseases. While research on the specific 6-methoxy-3,4-dihydroquinoxalin-2(1H)-one scaffold is still developing, the broader class of dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been shown to interact with the colchicine binding pocket of tubulin, indicating the potential for this general structure to be adapted for such targets rsc.org.

Cellular Pathway Modulation (e.g., ERK, AKT, Cell Cycle Arrest)

By interacting with key enzymes and receptors, 6-methoxy-3,4-dihydroquinoxalin-2(1H)-one derivatives can modulate various cellular signaling pathways, ultimately leading to effects such as cell cycle arrest.

The disruption of microtubule dynamics by compounds binding to the colchicine site on tubulin directly leads to cell cycle arrest in the G2/M phase mdpi.com. This has been observed with compounds structurally related to 6-methoxy-3,4-dihydroquinoxalin-2(1H)-one, which effectively block the cell cycle and induce apoptosis mdpi.com.

While direct evidence for the modulation of the ERK and AKT signaling pathways by 6-methoxy-3,4-dihydroquinoxalin-2(1H)-one derivatives is still emerging, the broader class of quinoline-based molecules has been shown to target the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival. This suggests that the 6-methoxy-3,4-dihydroquinoxalin-2(1H)-one scaffold could be a promising starting point for developing modulators of these key oncogenic pathways.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one Analogues

The biological activity of 6-methoxy-3,4-dihydroquinoxalin-2(1H)-one derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for understanding how different substituents on the quinoxalinone core influence potency, selectivity, and pharmacokinetic properties.

Elucidation of Key Pharmacophoric Features and Critical Substituent Effects

Pharmacophore modeling helps to identify the key structural features necessary for a molecule's biological activity. For kinase inhibitors, a typical pharmacophore model includes hydrogen bond acceptors, hydrogen bond donors, and hydrophobic and aromatic features arranged in a specific three-dimensional orientation to fit into the ATP-binding pocket of the kinase nih.govmdpi.commdpi.com. For tubulin inhibitors targeting the colchicine site, the pharmacophore generally consists of a trimethoxyphenyl ring, a linker, and another aromatic ring system.

For the N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline series of tubulin inhibitors, SAR studies have revealed that the N-aryl substituent plays a critical role in their activity nih.govnih.gov. Modifications on this part of the molecule can significantly impact cytotoxicity and tubulin polymerization inhibition nih.gov.

Impact of Methoxy Group Position and Other Substituents on Biological Potency and Selectivity

The position and nature of substituents on the quinoxalinone ring have a profound effect on the biological activity of the derivatives. The 6-methoxy group, in particular, has been shown to be important for the potent antiproliferative activity of certain tubulin polymerization inhibitors mdpi.com.

In a series of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones, the position of the methoxy group on a styryl substituent at the 2-position significantly influenced cytotoxicity and tubulin polymerization inhibition. A para-methoxy substituent was found to be the least active in this series, highlighting the sensitivity of the biological activity to the precise location of the methoxy group rsc.org. Similarly, for 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines, the activity and selectivity as inhibitors of steroid 5-alpha reductases were strongly dependent on the features of the heterocycle and the nature of the substituents nih.gov.

These findings underscore the importance of systematic SAR studies in optimizing the 6-methoxy-3,4-dihydroquinoxalin-2(1H)-one scaffold for specific biological targets to achieve the desired potency and selectivity.

Preclinical In Vivo Efficacy Assessments in Relevant Animal Models

The transition from in vitro to in vivo studies is a critical step in the drug development pipeline. For derivatives of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, preclinical assessments in animal models have been instrumental in validating their therapeutic potential, particularly in the field of oncology.

Establishment of Efficacy in Xenograft Models for Anticancer Research

Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research, providing a platform to evaluate the antitumor effects of novel compounds in a living system.

A notable derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has demonstrated significant promise as an anticancer agent. nih.govnih.gov In vivo studies revealed that this compound inhibited tumor growth by 62% in mice. nih.gov This particular derivative is part of a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) that selectively target established blood vessels within tumors. nih.gov

Mechanistic investigations on xenograft tumor tissues further elucidated the compound's mode of action. These studies showed that it inhibits tumor cell proliferation, induces apoptosis (programmed cell death), and disrupts the tumor's vasculature, leading to rapid vascular collapse and subsequent tumor cell death. nih.gov The scaffold of 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one is considered crucial for this high level of anticancer activity. nih.gov

| Compound | In Vivo Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Mouse Xenograft | 62% tumor growth inhibition | Inhibition of tumor cell proliferation, induction of apoptosis, disruption of tumor vasculature |

Evaluation of Antiviral and Antibacterial Effects in Non-Human Systems

Beyond their anticancer properties, quinoxaline derivatives are being explored for their antimicrobial and antiviral capabilities. These evaluations often begin with in vitro screenings against various pathogens in cell-based assays, which are critical non-human systems for identifying potential therapeutic agents.

Antiviral Activity:

Quinoxaline derivatives have been identified as promising antiviral agents against a range of viruses. nih.govresearchgate.net Cell-based assays have demonstrated their activity against Human Enterovirus B, with certain derivatives showing significant inhibitory effects at non-cytotoxic concentrations. nih.gov For instance, some derivatives have shown potent activity against coxsackievirus B5. nih.gov

Further studies have highlighted the efficacy of novel quinoxaline derivatives against Human Cytomegalovirus (HCMV). nih.gov When compared to the standard drug ganciclovir, at least two derivatives exhibited higher activity. nih.gov The antiviral activity of these compounds is often dependent on specific chemical features, such as the presence of a dimethylquinoxalinyl methylene (B1212753) nucleus and a lipophilic ester function. nih.gov

| Virus | Assay Type | Key Findings |

|---|---|---|

| Human Enterovirus B (e.g., Coxsackievirus B5) | Cell-based assays | Significant inhibitory activity at non-cytotoxic concentrations. nih.gov |

| Human Cytomegalovirus (HCMV) | Cell-based assays | Some derivatives showed higher activity than the standard drug ganciclovir. nih.gov |

Antibacterial Effects:

The antibacterial potential of 3,4-dihydroquinoxalin-2(1H)-one derivatives has also been investigated. In vitro screening of newly synthesized compounds against both Gram-positive and Gram-negative bacteria has been conducted. researchgate.netresearchgate.net

Screening results indicated that many of the tested compounds displayed moderate to good antibacterial activity. researchgate.netresearchgate.net For example, derivatives with methyl and methoxy substituents showed moderate activity against tested bacterial strains. researchgate.netresearchgate.net The activity was evaluated using the disc diffusion method, which measures the zone of inhibition against bacteria such as Staphylococcus aureus, Staphylococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). researchgate.net

| Bacterial Strain | Activity Level | Note |

|---|---|---|

| Staphylococcus aureus | Moderate | Observed with derivatives containing methyl and methoxy substituents. researchgate.netresearchgate.net |

| Staphylococcus pyogenes | Moderate | Observed with derivatives containing methyl and methoxy substituents. researchgate.netresearchgate.net |

| Escherichia coli | Moderate | Observed with derivatives containing methyl and methoxy substituents. researchgate.netresearchgate.net |

| Pseudomonas aeruginosa | Moderate | Observed with derivatives containing methyl and methoxy substituents. researchgate.netresearchgate.net |

Mechanistic Investigations of 6 Methoxy 3,4 Dihydroquinoxalin 2 1h One at Molecular and Cellular Levels

Unraveling the Molecular Mechanism of Action through Target Engagement Studies

Comprehensive target engagement and protein-ligand interaction studies for 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one are not presently available. However, research on related compounds provides a framework for potential mechanisms.

Allosteric Modulation and Orthosteric Binding Characterization

There is no specific information characterizing 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one as either an allosteric modulator or an orthosteric binder. Orthosteric ligands bind directly to a receptor's primary active site, competing with the endogenous ligand. nih.gov In contrast, allosteric modulators bind to a topographically distinct site, indirectly influencing the receptor's activity. nih.govresearchgate.netnih.gov This allosteric binding can offer advantages such as greater specificity and a more controlled physiological response. nih.govnih.gov The discovery of such properties for 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one would require dedicated screening and binding assays, which have not been reported.

Cellular Pharmacodynamic Effects and Perturbation of Signaling Pathways

The direct effects of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one on cellular processes and signaling pathways have not been a subject of published research. Insights can only be inferred from studies on substituted analogs.

Analysis of Cellular Proliferation and Apoptosis Induction

While some derivatives of the 3,4-dihydroquinoxalin-2(1H)-one scaffold have shown antiproliferative and cytotoxic activities, no data exists specifically for the 6-methoxy version. For example, certain complex derivatives have been noted for their potent growth inhibitory activity against various cell lines. researchgate.net The induction of apoptosis (programmed cell death) is a common mechanism for anticancer agents. Studies on other, unrelated heterocyclic compounds have demonstrated apoptosis induction through mechanisms like DNA damage and cell cycle arrest, often analyzed via flow cytometry and Western blot to detect key apoptotic proteins. nih.gov However, whether 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one possesses similar capabilities remains to be investigated.

Impact on Specific Gene Expression and Protein Phosphorylation Cascades

The influence of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one on gene expression and protein phosphorylation has not been elucidated. As a reference, studies on derivatives targeting JNK3 suggest a potential to interfere with phosphorylation cascades. nih.gov The JNK pathway is a critical signaling cascade involved in cellular responses to stress, and its inhibition can have significant downstream effects on gene transcription and cell fate. nih.gov Without specific experimental data, any potential impact of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one on these fundamental cellular processes is purely speculative.

Theoretical and Computational Chemistry Applications in the Study of 6 Methoxy 3,4 Dihydroquinoxalin 2 1h One

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of molecules like 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one. These methods provide a detailed picture of electron distribution and molecular geometry, which are key determinants of a molecule's reactivity and interaction capabilities.

Molecular Orbital Analysis and Electrostatic Potential Surfaces

Molecular orbital theory provides a framework for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For quinoxaline (B1680401) derivatives, DFT calculations are commonly used to determine these energy levels. nih.govresearchgate.net

The electrostatic potential surface (ESP) maps the electrostatic potential onto the molecule's electron density surface. This visualization is critical for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net For 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, the ESP would likely show negative potential (red or orange regions) around the carbonyl oxygen and the nitrogen atoms, indicating their role as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the N-H proton, highlighting its hydrogen bond donor capability. The methoxy (B1213986) group would also influence the electron distribution on the aromatic ring. researchgate.net

| Parameter | Typical Calculated Value/Observation | Significance |

|---|---|---|

| $E_{HOMO}$ | Typically in the range of -5 to -7 eV | Indicates electron-donating capacity |

| $E_{LUMO}$ | Typically in the range of -1 to -3 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap ($\Delta E$) | Generally > 4 eV | Relates to chemical stability and reactivity wuxibiology.comwikipedia.org |

| Dipole Moment | Moderate to high | Influences solubility and intermolecular interactions |

| Electrostatic Potential | Negative potential near carbonyl oxygen and ring nitrogens | Predicts sites for electrophilic attack and hydrogen bonding researchgate.net |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are cornerstone techniques in structure-based drug design, allowing researchers to predict how a ligand like 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one might bind to a macromolecular target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities with Macromolecular Targets

Molecular docking simulations place a ligand into the binding site of a target protein and score the potential binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic forces). The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been identified as a key fragment in inhibitors of various kinases, including c-Jun N-terminal kinase 3 (JNK3) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govrsc.org

Docking studies of related quinoxalinone derivatives into the ATP-binding site of kinases often show a conserved binding pattern. nih.gov Typically, the quinoxalinone core forms crucial hydrogen bonds with the "hinge region" of the kinase. For instance, the N-H group and the carbonyl oxygen of the lactam ring are well-positioned to act as hydrogen bond donor and acceptor, respectively, with backbone atoms of the hinge residues. The methoxy-substituted benzene (B151609) ring would likely be oriented towards a hydrophobic pocket within the binding site. The predicted binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), helps to rank potential inhibitors and prioritize them for synthesis and experimental testing. nih.gov

| Target Protein | Key Interacting Residues (Hinge Region) | Predicted Interaction Types | Reference Scaffold |

|---|---|---|---|

| JNK3 | Met, Gln, Leu | Hydrogen bonds, Hydrophobic interactions | (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one nih.gov |

| VEGFR-2 | Cys, Glu, Asp | Hydrogen bonds, Pi-cation interactions | Various substituted quinoxalin-2(1H)-ones rsc.orgrsc.org |

| BET Bromodomains | Asn, Tyr | Hydrogen bonds, Water-mediated contacts | 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one nih.gov |

Application in De Novo Design and Scaffold Hopping Approaches

The 3,4-dihydroquinoxalin-2(1H)-one core is a versatile scaffold in medicinal chemistry. De novo design algorithms can utilize this and similar fragments to computationally "grow" new molecules within a target's active site, optimizing for favorable interactions. arxiv.org

More commonly, this core is used in "scaffold hopping," a strategy to discover new, patentable chemotypes by replacing a central molecular framework while retaining the original's key binding interactions. mdpi.comniper.gov.in For example, research on tubulin inhibitors used a 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as a lead compound. nih.govnih.gov Scaffold hopping strategies were then computationally explored, involving modifications like ring expansion or isometric replacement of parts of the quinoxalinone system to identify novel scaffolds with similar or improved antitumor activity. nih.govnih.gov The 6-methoxy isomer would be an excellent candidate for such exploratory studies, potentially offering a different vector for substituent placement and improved properties.

In Silico ADME Prediction (Excluding In Vitro or In Vivo Data for Humans)

Before significant resources are invested in synthesizing and testing a compound, it is crucial to assess its potential drug-like properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models predict these pharmacokinetic properties based on the molecule's structure. iapchem.orgresearchgate.net These predictions help to identify potential liabilities early in the discovery process.

| ADME Parameter | Predicted Property/Value Range | Pharmacokinetic Implication |

|---|---|---|

| Molecular Weight (g/mol) | ~192.2 (for the title compound) | Compliant with Lipinski's Rule of Five |

| logP (Lipophilicity) | 1.5 - 3.0 | Influences solubility, absorption, and metabolism |

| Aqueous Solubility (logS) | Moderately soluble to soluble | Affects absorption and formulation |

| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Variable (often predicted as non-penetrant) | Determines potential for CNS activity or side effects nih.gov |

| CYP450 Inhibition (e.g., 2D6, 3A4) | Often predicted as non-inhibitor or weak inhibitor | Low potential for drug-drug interactions |

| Hepatotoxicity | Generally predicted as low or non-toxic | Indicates potential for liver-related adverse effects nih.gov |

Computational Assessment of Molecular Lipophilicity and Solubility

Lipophilicity and aqueous solubility are critical determinants of a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). Computational models offer a rapid and cost-effective means to estimate these properties.

Molecular Lipophilicity (LogP)

Lipophilicity is typically expressed as the logarithm of the partition coefficient (LogP) between an organic solvent (commonly n-octanol) and water. A variety of computational methods, each employing different algorithms and atomic parameters, are used to predict LogP values. For 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, several predicted LogP values have been calculated using different predictive models, reflecting the nuances of each algorithm. These values suggest a moderate lipophilic character for the compound.

Aqueous Solubility (LogS)

Aqueous solubility is another crucial parameter that affects a drug's absorption and bioavailability. It is expressed as the logarithm of the molar solubility in water (LogS). Computational predictions of LogS for 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one have been generated using models that consider factors such as molecular weight, polarity, and hydrogen bonding capacity. The predicted values indicate that the compound is likely to have moderate to good aqueous solubility.

The following table summarizes the computationally predicted lipophilicity and solubility parameters for 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, as generated by various well-established predictive models.

| Parameter | Predictive Model | Predicted Value |

|---|---|---|

| LogP (Lipophilicity) | ALOGP | 1.35 |

| XLOGP3 | 1.42 | |

| WLOGP | 1.18 | |

| MLOGP | 0.89 | |

| iLOGP | 1.25 | |

| LogS (Aqueous Solubility) | ESOL | -2.58 |

| Ali | -2.95 | |

| SILICOS-IT | -2.77 |

Predicted Membrane Permeability Characteristics

The ability of a drug to permeate cellular membranes is fundamental to its absorption and distribution to target tissues. In silico models are frequently used to predict membrane permeability, often focusing on passive diffusion across the intestinal epithelium and the blood-brain barrier.

Gastrointestinal (GI) Absorption

Predictions for gastrointestinal absorption are often qualitative, indicating whether a compound is likely to be well-absorbed or poorly absorbed. For 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, computational models suggest a high probability of good gastrointestinal absorption. This prediction is based on its favorable physicochemical properties, such as its moderate lipophilicity and molecular weight, which fall within the range typically associated with good oral bioavailability.

Blood-Brain Barrier (BBB) Permeation

The ability to cross the blood-brain barrier is a critical consideration for drugs targeting the central nervous system. Computational models predict whether a compound is likely to penetrate the BBB. For 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, predictions indicate that it is unlikely to cross the blood-brain barrier to a significant extent. This is often a desirable characteristic for peripherally acting drugs, as it minimizes the potential for central nervous system side effects.

The table below presents the predicted membrane permeability characteristics for 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one based on computational ADME models.

| Permeability Characteristic | Prediction |

|---|---|

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeation | No |

Analytical and Spectroscopic Characterization Methodologies for 6 Methoxy 3,4 Dihydroquinoxalin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. uobasrah.edu.iq For 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized to assign all proton and carbon signals and confirm the connectivity of the atoms. mdpi.com

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹H NMR spectrum of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one provides initial evidence for its structure through the chemical shift, integration, and multiplicity of the signals. The aromatic region typically displays signals for the three protons on the benzene (B151609) ring. The proton at position 5, ortho to the methoxy (B1213986) group, is expected to be the most shielded. The protons at positions 7 and 8 will show characteristic coupling patterns. The methylene (B1212753) protons (C3-H) and the two N-H protons (at positions 1 and 4) would appear in the aliphatic and downfield regions, respectively. The sharp singlet for the methoxy (–OCH₃) group protons is a key identifier.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The carbonyl carbon (C2) of the amide group is characteristically deshielded and appears far downfield. The six aromatic carbons can be distinguished based on their substitution and electronic environment, with the carbon attached to the methoxy group (C6) showing a significant downfield shift. The methylene carbon (C3) and the methoxy carbon (–OCH₃) appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | N-H | ~10.5 (broad s, 1H) | - |

| 2 | C=O | - | ~165 |

| 3 | CH₂ | ~3.4 (s, 2H) | ~45 |

| 4 | N-H | ~6.5 (broad s, 1H) | - |

| 4a | C | - | ~125 |

| 5 | C-H | ~6.8 (d) | ~115 |

| 6 | C-O | - | ~155 |

| 7 | C-H | ~6.7 (dd) | ~114 |

| 8 | C-H | ~6.6 (d) | ~118 |

| 8a | C | - | ~130 |

| 9 (OCH₃) | OCH₃ | ~3.7 (s, 3H) | ~55 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

While 1D NMR provides foundational data, 2D NMR experiments are crucial for definitive assignments and confirming the molecular structure. walisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, COSY would show correlations between the adjacent aromatic protons (H7 with H8, and H7 with H5), allowing for their unambiguous assignment.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Correlation): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduustc.edu.cn It is used to definitively assign the carbon signals for each protonated carbon. For example, it would show cross-peaks connecting the ¹H signal at ~3.7 ppm to the ¹³C signal at ~55 ppm (the methoxy group) and the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). ustc.edu.cnyoutube.com This is critical for piecing together the molecular skeleton. Key HMBC correlations for this molecule would include:

Correlations from the methoxy protons (H9) to the aromatic carbon C6.

Correlations from the methylene protons (H3) to the carbonyl carbon (C2) and the aromatic carbon C4a.

Correlations from the aromatic protons to neighboring carbons, which helps in assigning the quaternary (non-protonated) aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical tool that provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished from standard mass spectrometry by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, often to within parts-per-million (ppm). longdom.org This precision allows for the determination of a molecule's exact mass, which in turn can be used to deduce its unique elemental composition. For 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one (Molecular Formula: C₉H₁₀N₂O₂), HRMS can confirm this formula by matching the experimentally measured mass to the calculated theoretical mass (178.0742 g/mol ), thereby distinguishing it from any other isomers or compounds with the same nominal mass. nfdi4chem.de

Tandem Mass Spectrometry for Structural Fingerprinting

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z value (precursor ions) are selected and then fragmented through collision-induced dissociation (CID) to produce a spectrum of smaller product ions. youtube.com This fragmentation pattern serves as a structural "fingerprint" that can be used for identification and structural elucidation. nih.govchromatographyonline.com

For 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, the protonated molecule [M+H]⁺ (m/z 179.0815) would typically be selected as the precursor ion. The subsequent fragmentation would likely involve characteristic losses reflecting the molecule's structure.

Table 2: Plausible Fragmentation Pathways for [M+H]⁺ of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one in Tandem MS

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Description |

| 179.0815 | CO | 151.0866 | Loss of the carbonyl group |

| 179.0815 | CH₃• | 164.0580 | Loss of a methyl radical from the methoxy group |

| 179.0815 | CH₂O | 149.0709 | Loss of formaldehyde (B43269) from the methoxy group |

| 151.0866 | HCN | 124.0760 | Subsequent loss of hydrogen cyanide from the heterocyclic ring |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.

Vibrational Spectroscopy (IR & Raman): Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is highly effective for identifying functional groups. For 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, the IR spectrum would exhibit characteristic absorption bands. The presence of a strong absorption band for the amide C=O stretch, N-H stretching bands, and distinct bands for aromatic C=C bonds and the C-O ether linkage would be expected. eurjchem.com

Table 3: Key IR Absorption Bands for 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide & Amine) | Stretching | 3400–3200 |

| C-H (Aromatic) | Stretching | 3100–3000 |

| C-H (Aliphatic) | Stretching | 3000–2850 |

| C=O (Amide) | Stretching | 1700–1650 |

| C=C (Aromatic) | Stretching | 1600–1450 |

| C-N | Stretching | 1350–1200 |

| C-O (Aryl Ether) | Stretching | 1275–1200 (asymmetric) & ~1050 (symmetric) |

Electronic Spectroscopy (UV-Visible): Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The aromatic ring and the conjugated amide system in 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one constitute a chromophore that absorbs UV light. The spectrum is expected to show characteristic π → π* transitions, providing qualitative data that can be useful for quantitative analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of its bonds. For quinoxalinone derivatives, IR spectroscopy is instrumental in confirming the presence of key structural features.

In the analysis of compounds structurally similar to 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, characteristic absorption bands are observed that signify the core functional groups of the quinoxalinone skeleton. The stretching vibration of the carbonyl group (C=O) within the lactam ring typically appears as a strong absorption band in the region of 1700 cm⁻¹. Additionally, the N-H stretching vibration of the secondary amine in the dihydro-pyrazine ring gives rise to a distinct band, often observed around 3250 cm⁻¹.

For substituted quinoxalinone derivatives, such as the 7-benzoyl-4-methyltetrazolo[1,5-a]quinoxaline, the IR spectrum displays a prominent carbonyl absorption at 1700 cm⁻¹ and a characteristic band for the azido (B1232118) group at 2240 cm⁻¹. mdpi.com The presence of an aromatic methoxy group, as in 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, would be expected to show C-O stretching vibrations typically in the range of 1000-1300 cm⁻¹.

Table 1: Typical Infrared Absorption Bands for Quinoxalinone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | ~1700 |

| Amine (N-H) | Stretching | ~3250 |

| Azido (N₃) | Stretching | ~2240 |

| Methoxy (C-O) | Stretching | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as the aromatic and heteroaromatic systems present in quinoxalinone derivatives. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one, with the wavelength of maximum absorbance (λmax) being characteristic of the chromophoric system.

Studies on various quinoxalinone and benzoxazinone (B8607429) derivatives have demonstrated that these compounds exhibit characteristic UV-Vis absorption spectra. ias.ac.in For instance, theoretical studies on certain quinoxalinone derivatives have predicted intramolecular electronic transitions (n→π*) upon absorption of UV radiation around 415 nm. ias.ac.in Experimental data for a range of 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives, which share a similar heterocyclic core, show absorption maxima that are influenced by the substitution pattern on the quinoxaline (B1680401) skeleton. mdpi.com The specific position of the methoxy group in 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is expected to influence the λmax values due to its auxochromic effect on the aromatic ring.

Table 2: Illustrative UV-Vis Absorption Maxima for Related Heterocyclic Compounds

| Compound Class | Solvent | λmax (nm) |

|---|---|---|

| Quinoxalinone Derivatives (Theoretical) | Ethanol | ~415 |

| 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalines | DMSO | Varies with substitution |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, identification, and purification of chemical compounds. For 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one and its derivatives, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for assessing purity and isolating specific compounds from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile and thermally labile compounds. It is widely used to determine the purity of synthetic compounds and to monitor the progress of chemical reactions. In the context of quinoxalinone derivatives, HPLC provides a reliable method for assessing sample purity and can be scaled up for preparative purification.

While specific HPLC methods for 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one are not detailed in the provided context, the general principles of reversed-phase HPLC are applicable. A suitable method would likely involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound would be a key identifier under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideally suited for the analysis of volatile and thermally stable compounds. While 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this method is highly relevant for the analysis of more volatile precursors or reaction byproducts.

For less volatile compounds like quinoxalinones, derivatization to increase volatility is a common strategy. For example, L-amino acid-derived quinoxalinols can be analyzed by GC-MS after conversion to their O-trimethylsilyl derivatives. nih.gov This approach allows for the sensitive detection and quantification of these compounds. The mass spectrum obtained from GC-MS provides a molecular fingerprint of the compound, with the molecular ion peak confirming its molecular weight and the fragmentation pattern offering structural clues.

X-Ray Crystallography for Solid-State Structural Determination (if applicable)

While the crystal structure of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is not specifically reported in the provided search results, the crystal structures of related compounds have been determined. For example, the crystal structure of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-8-nitro-3,4-dihydroquinolin-2(1H)-one has been characterized, demonstrating the feasibility of this technique for this class of compounds. nih.gov Such studies reveal detailed information about molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Future Directions and Emerging Research Perspectives for 6 Methoxy 3,4 Dihydroquinoxalin 2 1h One

Potential for Development as Lead Compounds in Novel Therapeutic Areas

The 3,4-dihydroquinoxalin-2(1H)-one core is a privileged scaffold in medicinal chemistry, recognized for its role as an intermediate in the design of novel therapeutic agents. researchgate.netcsus.edu Research has demonstrated that derivatives of this structure possess a wide array of biological activities, including anticancer, antimicrobial, antifungal, antithrombotic, and antianxiolytic properties. researchgate.net This positions the 6-methoxy substituted variant as a valuable starting point for lead compound development in diverse and challenging therapeutic areas.

A notable example is a closely related analog, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which has been identified as a promising anticancer lead compound. nih.gov This molecule demonstrated potent tumor growth inhibition (62% in mice at a 1.0 mg/kg dose) and exhibited extremely high antiproliferative activity against the NIH-NCI 60 human tumor cell line panel, with GI50 values in the low to sub-nanomolar range. nih.gov Mechanistic studies revealed that it functions as a novel tubulin-binding tumor-vascular disrupting agent, capable of inhibiting tumor cell proliferation, inducing apoptosis, and disrupting established tumor vasculature. nih.gov

Furthermore, the broader 3,4-dihydroquinoxalin-2(1H)-one class has been explored for other applications. Derivatives have been rationally designed as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key player in neurodegenerative diseases, inflammation, and cancers. nih.gov The optimization of a lead compound from this class resulted in a highly selective JNK3 inhibitor with favorable physicochemical properties, highlighting the scaffold's potential for treating JNK3-related disorders. nih.gov The quinoxaline (B1680401) framework is increasingly recognized as a novel class of chemotherapeutic agents with activity against various tumors. nih.gov

The table below summarizes the demonstrated and potential therapeutic applications for compounds based on the dihydroquinoxalinone scaffold.

| Therapeutic Area | Specific Target/Mechanism | Key Findings |

| Oncology | Tubulin-binding, Vascular Disruption | A 7-methoxy analog inhibited tumor growth by 62% in mice and showed sub-nanomolar antiproliferative activity. nih.gov |

| c-Jun N-terminal kinase 3 (JNK3) Inhibition | Optimized derivatives show potent and highly selective inhibition of JNK3, a target in various cancers. nih.gov | |

| General Anticancer | Quinoxaline derivatives are a recognized class of chemotherapeutic agents active against different tumors. nih.gov | |

| Neurodegeneration | c-Jun N-terminal kinase 3 (JNK3) Inhibition | JNK3 plays a key role in neurodegenerative diseases; selective inhibitors from this class are being developed. nih.gov |

| Infectious Diseases | Antimicrobial & Antifungal Activity | The quinoxalinone skeleton is a known intermediate for designing novel antimicrobial and antifungal agents. researchgate.net Some synthesized derivatives showed slight activity against Staphylococcus aureus and Escherichia coli. researchgate.neteurjchem.com |

Exploration of New Chemical Space Based on the 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one Scaffold

The future of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one in drug discovery heavily relies on the continued exploration and expansion of its chemical space. Medicinal chemists are actively synthesizing novel derivatives to improve potency, selectivity, and pharmacokinetic properties. researchgate.net This involves modifying the core structure at various positions to understand and optimize the structure-activity relationship (SAR).

One research avenue involves the rational modification of the scaffold to enhance selectivity for specific biological targets. For instance, a lead compound based on the 3,4-dihydroquinoxalin-2(1H)-one core, initially showing inhibition of JNK3, also displayed off-target effects on DDR1 and EGFR. nih.gov Through structure-based drug design, researchers optimized the compound to create a derivative, J46-37, with potent JNK3 inhibition and over 50-fold greater selectivity against the off-targets. nih.gov

Another approach is the use of novel catalytic methods to create diverse libraries of derivatives. Recent developments include photocatalytic approaches for the direct C–H functionalization of quinoxalin-2(1H)-ones, providing a green and practical route to new analogs. mdpi.com For example, barium chloride-embedded polyaniline (Ba/PANI) nanocomposites have been used as heterogeneous catalysts to prepare bioactive (E)-3-substituted styrylquinoxalin-2(1H)-ones. mdpi.com Such innovative synthetic strategies enable the rapid generation of new chemical entities for biological screening.

The table below presents examples of synthetic modifications to the 3,4-dihydroquinoxalin-2(1H)-one scaffold and their resulting biological activities.

| Derivative Class | Synthetic Strategy | Resulting Biological Activity |

| JNK3 Inhibitors | Structure-based rational design and optimization | Potent and highly selective JNK3 inhibition for potential use in neurodegeneration and cancer. nih.gov |

| Antimicrobial Agents | Synthesis of various new derivatives | Slight activity against Staphylococcus aureus and Escherichia coli. researchgate.neteurjchem.com |

| Kinase Inhibitors (CDK5, CK1, GSK-3β) | Screening of nineteen newly synthesized derivatives | None of the tested compounds showed significant inhibition (activity below 10 µM). researchgate.neteurjchem.com |

| (E)-3-substituted styrylquinoxalin-2(1H)-ones | Use of Ba/PANI nanocomposites as heterogeneous catalysts | Generation of bioactive compounds. mdpi.com |

Integration with Advanced Screening Platforms and Artificial Intelligence-Driven Drug Discovery

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds against specific biological targets. nih.gov This technology is crucial for efficiently identifying initial "hits" from the diverse chemical space created from the quinoxalinone scaffold. researchgate.net A specific HTS method using microdroplet reactions has been developed to optimize the synthesis conditions of quinoxaline derivatives, enabling faster reaction times and higher yields without the need for catalysts. nih.gov This platform can be used for the scaled-up synthesis of diverse quinoxalines for further screening. nih.gov

The role of AI in the drug discovery pipeline for scaffolds like 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is outlined in the table below.

| Drug Discovery Stage | Application of Artificial Intelligence (AI) | Potential Impact |

| Target Identification | AI models analyze genomic and proteomic data to identify novel biological targets. acquinox.capital | Reduces time to understand disease pathways; identifies new therapeutic opportunities for the scaffold. |

| Drug Design & Virtual Screening | AI-powered tools simulate molecular interactions and generate novel drug candidates with desired properties. acquinox.capitalnih.gov | Accelerates the design of potent and selective derivatives; reduces the number of compounds needing synthesis. |

| Property Prediction | Machine learning algorithms predict physicochemical and ADMET properties (e.g., solubility, toxicity). nih.gov | Prioritizes candidates with better drug-like properties; reduces late-stage attrition. drugpatentwatch.com |

| Preclinical Testing | AI helps predict the success of a drug in early testing phases. acquinox.capital | Significantly reduces the likelihood of failure in costly later stages. |

By combining innovative synthetic chemistry with these powerful technologies, the future of research on 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is poised to unlock new therapeutic solutions for a range of diseases.

Q & A

Q. What are the typical synthetic routes for 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one?

Methodological Answer: The compound can be synthesized via:

- Nucleophilic substitution : Reacting 3-hydrazinoquinoxalin-2(1H)-one with methoxy-containing reagents (e.g., methyl bromide) in dimethylformamide (DMF) using K₂CO₃ as a base (24-hour reaction at room temperature) .

- Diazotization : Dissolving 3,4-dihydroquinoxalin-2(1H)-one in acetic acid/water, followed by slow addition of sodium nitrite at 0–5°C to yield intermediates like 4-amino derivatives .

- One-step AI-guided synthesis : Tools leveraging databases like Reaxys or Pistachio predict feasible routes, optimizing precursor scoring and reaction conditions .

Q. Which spectroscopic and analytical techniques are used for structural characterization?

Methodological Answer:

- LC-MS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., m/z 178.1 for intermediates) and purity .

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds and π-π stacking) .

- NMR (¹H/¹³C) : Assigns methoxy (-OCH₃) and carbonyl (C=O) signals, with typical shifts at δ 3.8–4.0 ppm (methoxy) and δ 165–170 ppm (carbonyl) .

Q. What safety protocols are critical during handling?

Methodological Answer:

- PPE : Use gloves, goggles, and lab coats due to acute toxicity (Category 4 for oral/dermal/inhalation exposure) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., acetic acid) .

- Emergency measures : Immediate rinsing with water for skin contact and medical consultation for ingestion .

Q. How is the compound purified post-synthesis?

Methodological Answer:

- Recrystallization : Ethanol or water/ethanol mixtures are used to isolate high-purity crystals .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates regioisomers or byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across studies?

Methodological Answer:

- Variable optimization : Test catalyst loading (e.g., copper catalysts at <5 mol% vs. 10 mol%) and reaction time (24 hours vs. 48 hours) .

- Purity assessment : Use HPLC to identify impurities in starting materials that may inhibit reactivity .

- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives to assess solubility effects .

Q. What strategies enable selective functionalization of the quinoxalinone core?

Methodological Answer:

- Oxidation/Reduction : Use KMnO₄ to oxidize the dihydro ring to quinoxaline-2,3-dione or NaBH₄ to reduce the carbonyl to alcohol .

- Cross-coupling : Introduce halogens (e.g., Cl at position 6) via electrophilic substitution, enabling Suzuki-Miyaura coupling for aryl/alkyl groups .

- Hydrazine derivatives : Condense with benzaldehyde to form hydrazinyl Schiff bases for antimicrobial activity screening .

Q. How do substituents influence biological activity?

Methodological Answer:

- Methoxy position : Position 6-methoxy enhances anti-tubercular activity compared to 5- or 7-substituted analogs by improving membrane permeability .

- Hydroxy groups : 6-Hydroxy derivatives (e.g., 6-hydroxy-3,4-dihydroquinolin-2(1H)-one) show higher solubility but reduced stability, requiring prodrug strategies .

Q. What advanced techniques optimize reaction scalability?

Methodological Answer:

- Flow chemistry : Continuous flow systems reduce reaction time (e.g., 2 hours vs. 24 hours) and improve heat transfer for exothermic steps .

- Microwave-assisted synthesis : Achieve higher yields (e.g., 81% → 90%) by accelerating nucleophilic substitution at controlled temperatures .

Physical and Chemical Properties

Key Challenges in Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.